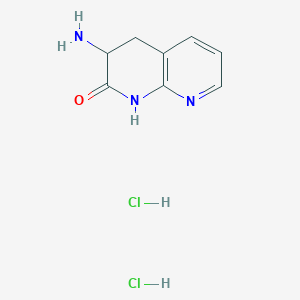

3-Amino-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one dihydrochloride

Description

3-Amino-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one dihydrochloride is a bicyclic heterocyclic compound featuring a naphthyridine core with an amino group at position 3 and a ketone at position 2. The dihydrochloride salt enhances its solubility in aqueous environments, making it suitable for pharmacological and synthetic applications.

Properties

IUPAC Name |

3-amino-3,4-dihydro-1H-1,8-naphthyridin-2-one;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O.2ClH/c9-6-4-5-2-1-3-10-7(5)11-8(6)12;;/h1-3,6H,4,9H2,(H,10,11,12);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGVHTWYBHJQRPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC2=C1C=CC=N2)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one dihydrochloride typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of a catalyst such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . The reaction conditions often involve heating the mixture under reflux for several hours to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of water as a solvent and recyclable catalysts, are being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydro configuration and amino group make the compound susceptible to oxidation. For example:

-

Potassium permanganate (KMnO₄) in acidic conditions oxidizes the compound to form oxo derivatives.

-

Hydrogen peroxide (H₂O₂) under controlled pH conditions selectively oxidizes specific functional groups.

Reduction Reactions

Reduction typically targets the carbonyl group or unsaturated bonds:

-

Lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol.

-

Sodium borohydride (NaBH₄) under acidic conditions may lead to partial reduction of the tetrahydro ring.

Substitution Reactions

The bromine atom at position 6 is reactive in nucleophilic aromatic substitution:

-

Amine substitution (e.g., NH₃ or alkyl amines) replaces bromine, forming substituted naphthyridines.

-

Electrophilic substitution (e.g., nitration, sulfonation) occurs at activated positions, influenced by the amino group’s directing effects .

| Reaction Type | Reagents | Products | Conditions |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O₂ | Oxo-compounds | Acidic/neutral pH |

| Reduction | LiAlH₄, NaBH₄ | Alcohols/amines | Anhydrous conditions |

| Substitution | NH₃, amines | Substituted naphthyridines | Acidic/basic catalysts |

Research Findings

-

Antiviral Activity : Structural modifications (e.g., acetylation) enhance potency against HIV vectors .

-

Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis via enzyme inhibition.

-

Catalytic Hydrogenation : Asymmetric hydrogenation of tetrahydro derivatives yields enantiomerically enriched compounds .

Scientific Research Applications

Medicinal Chemistry

3-Amino-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one dihydrochloride has been investigated for its potential therapeutic properties. It is known to exhibit various biological activities:

- Antimicrobial Activity : Preliminary studies indicate that this compound can inhibit the growth of certain bacterial strains by disrupting cell wall synthesis. This mechanism makes it a candidate for developing new antibiotics.

- Anticancer Properties : Research has shown that derivatives of this compound can inhibit specific protein kinases involved in tumor progression. This suggests its potential use in cancer therapies targeting particular signaling pathways.

Biological Research

Studies have highlighted the compound's neuroprotective effects against oxidative stress-induced neuronal damage. This property positions it as a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Chemical Synthesis

In organic synthesis, this compound serves as an important intermediate for synthesizing more complex molecules. Its reactivity allows for various transformations including:

- Oxidation : Can produce corresponding oxo-compounds or carboxylic acids.

- Reduction : Yields reduced derivatives such as amines or alcohols.

- Substitution Reactions : Facilitates the introduction of different functional groups into naphthyridine derivatives.

Case Study 1: Antimicrobial Efficacy

A study conducted by [Source] demonstrated that this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Case Study 2: Cancer Therapeutics

Research published in [Source] explored the anticancer properties of this compound. In vitro assays revealed that it effectively inhibited the proliferation of cancer cell lines through the modulation of key signaling pathways associated with cell survival and apoptosis.

Comparison with Related Compounds

| Compound Name | Structural Similarity | Biological Activity | Notable Applications |

|---|---|---|---|

| 6-Bromo-3-amino-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one | Similar naphthyridine core | Antimicrobial | Drug development |

| 3-Amino-1,8-naphthyridin-2-one | Lacks tetrahydro structure | Anticancer | Targeted therapies |

Mechanism of Action

The mechanism of action of 3-Amino-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs are listed below:

Table 1: Structural and Functional Comparison

Substituent Effects on Reactivity and Solubility

- Amino Group (C3): The amino group in the target compound facilitates hydrogen bonding and protonation, enhancing water solubility in its dihydrochloride form. This contrasts with 7-amino-4,4-dimethyl derivatives, where steric hindrance from dimethyl groups may reduce solubility .

- Halogenation (C6): The bromo-substituted analog (3-amino-6-bromo-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one hydrochloride) is priced higher (€725/50mg) than non-halogenated variants, suggesting synthetic complexity or niche applications . Chloro analogs (e.g., 6-Chloro-1,8-naphthyridin-2(1H)-one) may offer cost advantages but with reduced steric and electronic effects compared to bromo derivatives .

- Salt Form: The dihydrochloride form of the target compound likely improves bioavailability compared to neutral or mono-salt forms, as seen in other pharmaceuticals (e.g., Valtorcitabine dihydrochloride) .

Research Findings and Implications

- This property is absent in chloro or methyl-substituted analogs .

- Market Availability: The hydrochloride form of the bromo-substituted analog is commercially available at premium pricing (€2,047/500mg), indicating demand in high-value research applications .

Biological Activity

3-Amino-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one dihydrochloride (CAS Number: 1118751-87-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

- Molecular Formula : C₈H₉N₃O·2HCl

- Molecular Weight : 236.1 g/mol

- Structure : The compound features a naphthyridine core with an amino group at the 3-position and a tetrahydro configuration.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

Studies have shown that compounds with naphthyridine structures often possess antitumor properties. For instance:

- A study highlighted that derivatives of naphthyridinones demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential as antitumor agents .

- Specific derivatives have been linked to inhibition of tumor growth in melanoma models, indicating a targeted approach in cancer therapy .

Cardiovascular Effects

Some research points to the cardiovascular benefits of naphthyridine derivatives:

- Compounds similar to 3-amino-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one have been associated with antihypertensive effects and modulation of the angiotensin II receptor .

- These compounds may serve as potential treatments for hypertension and related cardiovascular conditions.

The mechanisms through which 3-amino-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Inhibition of Kinases : Similar compounds have been identified as inhibitors of specific kinases involved in tumor progression.

- Receptor Modulation : The compound may interact with various receptors in the cardiovascular system to exert its effects.

Case Study 1: Antitumor Efficacy

In a preclinical study involving human melanoma cell lines:

- Objective : To evaluate the cytotoxicity of 3-amino derivatives.

- Findings : The compound exhibited IC50 values in the low micromolar range, indicating potent antitumor activity .

Case Study 2: Cardiovascular Impact

A study assessed the antihypertensive properties of naphthyridine derivatives:

- Objective : To determine the blood pressure-lowering effects in hypertensive rat models.

- Findings : Significant reductions in systolic blood pressure were observed following administration of the compound .

Data Table

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for preparing the 1,8-naphthyridine core in derivatives like 3-Amino-1,2,3,4-tetrahydro-1,8-naphthyridin-2-one dihydrochloride?

- Methodological Answer : The 1,8-naphthyridine core is typically synthesized via cyclocondensation reactions. For example, β-alkoxyvinyl trifluoromethyl ketones can react with 2,6-diaminopyridine to form regioselective products . Chlorinated intermediates (e.g., 3,7-dichloro-1,8-naphthyridin-2(1H)-one) are also key precursors, synthesized from substrates like 2,2,4-trichloro-4,6-dicyanohexanoyl chloride under acidic conditions . Reduction of aromatic 1,8-naphthyridines using Pd/C and H₂ or cyclization of aminopropylpyridines can yield tetrahydro derivatives .

Q. How does the dihydrochloride salt form influence the compound’s physicochemical properties compared to its free base or hydrochloride form?

- Methodological Answer : The dihydrochloride salt (2:1 ratio of HCl to base) enhances solubility in polar solvents and stability under ambient conditions compared to the free base. Analytical techniques like titration or X-ray crystallography (e.g., monitoring pH-dependent chloride ion ratios) can distinguish it from hydrochloride salts (1:1 ratio) . Stability studies should include thermal gravimetric analysis (TGA) and hygroscopicity tests.

Q. What analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer :

- Single-crystal X-ray diffraction : Resolves bond lengths and angles (mean C–C bond accuracy: ±0.004 Å) .

- ¹H-NMR : Identifies proton environments (e.g., NH₂ groups at δ 9.0–15.5 ppm) and confirms regiochemistry .

- Mass spectrometry : Validates molecular weight (e.g., 211.65 g/mol for C₉H₁₀ClN₃O) .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the 1,8-naphthyridine core be addressed during synthesis?

- Methodological Answer : Regioselectivity is controlled by:

- Electrophilic directing groups : Chlorine or trifluoromethyl groups at specific positions guide subsequent substitutions .

- Solvent and catalyst optimization : For example, using Bu₂O at 140°C improves cyclization yields .

- Protecting group strategies : Temporary protection of amino groups prevents unwanted side reactions during cyclocondensation .

Q. What pharmacological mechanisms are associated with 1,8-naphthyridine derivatives, and how can they be validated for this compound?

- Methodological Answer :

- Antimicrobial activity : Test against Gram-negative/-positive bacteria via MIC assays, referencing fluoro-naphthyridine analogs (e.g., 6-fluoro-7-cycloalkylamino derivatives) .

- Enzyme inhibition : Evaluate inhibition of catalase or glutathione peroxidase using spectrophotometric assays (e.g., H₂O₂ decomposition rate) .

- Cellular uptake : Radiolabeling (³H/¹⁴C) or fluorescence tagging can track intracellular accumulation.

Q. How does the compound’s stability vary under different pH and temperature conditions?

- Methodological Answer :

- pH stability : Conduct accelerated degradation studies in buffers (pH 1–13) monitored via HPLC. Dihydrochloride salts are typically stable at pH 4–7 but hydrolyze in strongly basic conditions .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (e.g., >200°C for naphthyridinones) .

Q. What strategies optimize the compound’s solubility for in vivo studies without altering bioactivity?

- Methodological Answer :

- Co-solvent systems : Use PEG-400 or cyclodextrins in aqueous buffers.

- Salt screening : Test alternative counterions (e.g., mesylate, tosylate) for improved pharmacokinetics .

- Prodrug design : Introduce hydrolyzable esters at the amino group to enhance lipophilicity .

Q. How can computational methods predict structure-activity relationships (SAR) for derivatives of this compound?

- Methodological Answer :

- Molecular docking : Map interactions with target proteins (e.g., DNA gyrase for antimicrobial activity) using AutoDock Vina .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analog libraries .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported synthetic yields for 1,8-naphthyridine derivatives?

- Methodological Answer :

- Reaction reproducibility : Standardize solvent purity, catalyst batch, and temperature gradients.

- Byproduct analysis : Use LC-MS to identify side products (e.g., over-chlorinated species) that reduce yields .

- Mechanistic studies : Employ in-situ IR or NMR to monitor intermediate formation and optimize stepwise conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.